N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been the focus of extensive scientific research due to its unique mechanism of action and promising results in preclinical studies.
Mécanisme D'action
DFP-10825 inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DFP-10825 disrupts the production of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10825 has been shown to have anti-inflammatory and immunomodulatory effects. DFP-10825 has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to enhance the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for DHODH, as well as its ability to enhance the efficacy of other cancer treatments. However, DFP-10825 has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For research on DFP-10825 include the optimization of its chemical structure to improve its solubility and stability, as well as the investigation of its potential in combination therapies with other cancer treatments. Furthermore, the development of biomarkers for predicting response to DFP-10825 treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the investigation of DFP-10825 in other diseases, such as autoimmune disorders and viral infections, could expand its potential clinical applications.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 1,3-dibromopropane to form 2,4-difluoro-N-(1-bromo-3-propanyl)aniline. This intermediate is then reacted with piperidine-2,6-dione to yield N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)butanamide. Finally, the butanamide is converted to the benzenesulfonamide derivative using benzenesulfonyl chloride.
Applications De Recherche Scientifique
DFP-10825 has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. In preclinical studies, DFP-10825 has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Furthermore, DFP-10825 has been shown to enhance the efficacy of chemotherapy and radiotherapy in combination treatments.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXXSIBLDIDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.